molecular formula C16H19N B13945926 2-(2-Ethylphenyl)-1-phenylethanamine CAS No. 406174-55-8

2-(2-Ethylphenyl)-1-phenylethanamine

Cat. No.: B13945926
CAS No.: 406174-55-8
M. Wt: 225.33 g/mol
InChI Key: MDUMEJLNKRZDIM-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)-1-phenylethanamine is an organic compound belonging to the class of phenethylamines. This compound features a phenylethylamine backbone with an ethyl group attached to the phenyl ring. Phenethylamines are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)-1-phenylethanamine typically involves the reaction of 2-ethylbenzyl chloride with phenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalytic hydrogenation of the corresponding nitro compound can be employed to produce the desired amine.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)-1-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Introduction of halogen atoms or other functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Ethylphenyl)-1-phenylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)-1-phenylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Ethylphenyl)-1-phenylethanamine can be compared to other phenethylamines, such as:

    Phenylethylamine: The parent compound, which lacks the ethyl group on the phenyl ring.

    2-Phenylethylamine: Similar structure but with different substituents on the phenyl ring.

    Amphetamine: A well-known stimulant with a similar backbone but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

406174-55-8

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

2-(2-ethylphenyl)-1-phenylethanamine

InChI

InChI=1S/C16H19N/c1-2-13-8-6-7-11-15(13)12-16(17)14-9-4-3-5-10-14/h3-11,16H,2,12,17H2,1H3

InChI Key

MDUMEJLNKRZDIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC(C2=CC=CC=C2)N

Origin of Product

United States

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